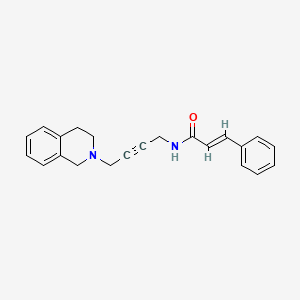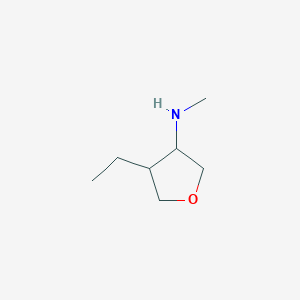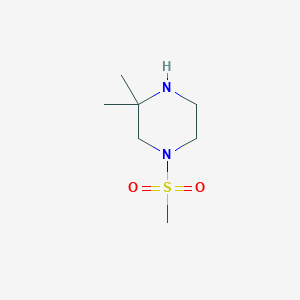
3,3-Dimethyl-1-methylsulfonylpiperazine
Vue d'ensemble
Description
3,3-Dimethyl-1-methylsulfonylpiperazine is a chemical compound with the molecular formula C7H16N2O2S . It contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfonamide (thio-/dithio-) .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-methylsulfonylpiperazine includes a six-membered ring, a secondary aliphatic amine, and a sulfonamide . It has 2 double bonds and 1 rotatable bond .Physical And Chemical Properties Analysis
3,3-Dimethyl-1-methylsulfonylpiperazine has a molecular weight of 192.28 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Pharmacology
In pharmacology, 3,3-Dimethyl-1-methylsulfonylpiperazine is explored for its potential as a building block in the synthesis of various pharmacologically active compounds. Its unique structure could be utilized to modify the pharmacokinetic and pharmacodynamic properties of new drug candidates, potentially leading to the development of medications with improved efficacy and reduced side effects .
Organic Synthesis
Organic chemists value 3,3-Dimethyl-1-methylsulfonylpiperazine for its role in organic synthesis. It serves as a versatile intermediate in the construction of complex molecules. Its sulfonylpiperazine moiety is particularly useful in introducing sulfonamide groups, which are prevalent in many pharmaceuticals and agrochemicals .
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions, given its structural similarity to certain biomolecules. It may act as an inhibitor or a substrate analog, helping to elucidate the mechanisms of enzymatic reactions and aiding in the design of enzyme inhibitors .
Industrial Chemistry
3,3-Dimethyl-1-methylsulfonylpiperazine: finds industrial applications as a chemical intermediate in the synthesis of dyes, resins, and other polymers. Its incorporation into materials can impart desirable properties such as increased thermal stability or enhanced mechanical strength .
Environmental Science
Environmental scientists might investigate the use of 3,3-Dimethyl-1-methylsulfonylpiperazine in the remediation of pollutants. Its chemical structure could potentially interact with contaminants, facilitating their breakdown or removal from ecosystems .
Analytical Chemistry
In analytical chemistry, 3,3-Dimethyl-1-methylsulfonylpiperazine can be a component of reference standards or reagents. Its well-defined structure and properties make it suitable for use in calibration solutions or as a standard in quantitative analysis .
Materials Science
The compound’s potential in materials science lies in its ability to act as a modifier for advanced materials. For instance, it could be used to create new types of composite materials or to enhance the properties of existing ones, such as improving the conductivity of electronic materials .
Medical Research
Lastly, in medical research, 3,3-Dimethyl-1-methylsulfonylpiperazine may be investigated for its therapeutic properties. It could be a precursor in the synthesis of novel compounds that target specific pathways or receptors involved in disease processes .
Propriétés
IUPAC Name |
3,3-dimethyl-1-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)6-9(5-4-8-7)12(3,10)11/h8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPSKFQWNTUFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-methylsulfonylpiperazine | |
CAS RN |
141923-89-9 | |
| Record name | 1-methanesulfonyl-3,3-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

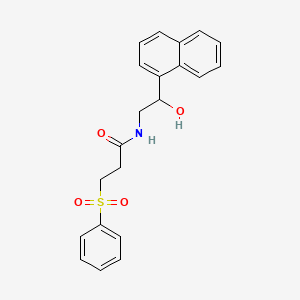
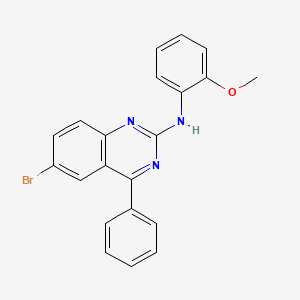
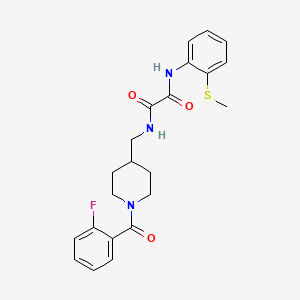
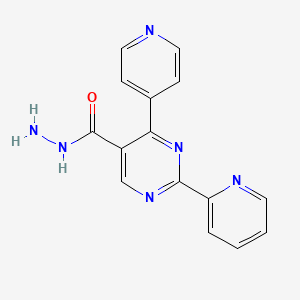
![(R)-N-[5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide](/img/structure/B2938777.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2938779.png)
![Methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2938780.png)

![3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2938782.png)
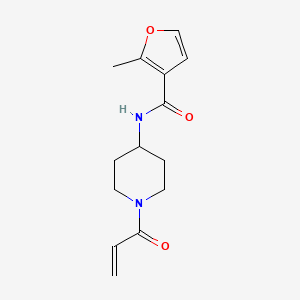
![3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2938788.png)
